molecular formula C23H28N2O3 B587798 rac Bopindolol-d9 CAS No. 1794891-82-9

rac Bopindolol-d9

Cat. No.: B587798
CAS No.: 1794891-82-9
M. Wt: 389.543
InChI Key: UUOJIACWOAYWEZ-WVZRYRIDSA-N
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Description

rac Bopindolol-d9 is a deuterated form of Bopindolol, a non-selective beta-adrenergic receptor antagonist. It is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of beta-blockers. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and experimental applications .

Preparation Methods

The synthesis of rac Bopindolol-d9 involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes:

    Formation of the Indole Derivative: The indole ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Deuterium Atoms: Deuterium atoms are introduced using deuterated reagents in place of their hydrogen counterparts.

    Formation of the Propanolamine Side Chain: The side chain is attached to the indole ring through nucleophilic substitution reactions.

    Final Assembly: The final product is obtained by esterification and purification processes.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

rac Bopindolol-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac Bopindolol-d9 is widely used in scientific research, particularly in:

    Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems.

    Metabolic Studies: It helps in understanding the metabolic pathways and the effects of deuterium substitution on metabolism.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.

    Drug Development: Assists in the development of new beta-blockers and other related compounds

Mechanism of Action

rac Bopindolol-d9, like its non-deuterated counterpart, acts by non-selectively blocking beta-adrenergic receptors. This inhibition prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The compound also inhibits renin secretion, reducing the production of angiotensin II and aldosterone, which further contributes to its antihypertensive effects .

Comparison with Similar Compounds

rac Bopindolol-d9 is compared with other beta-blockers such as:

    Propranolol: Another non-selective beta-blocker but without deuterium substitution.

    Pindolol: Similar to Bopindolol but with different pharmacokinetic properties.

    Metoprolol: A selective beta-1 blocker, differing in selectivity and clinical applications.

The uniqueness of this compound lies in its deuterium substitution, which provides advantages in analytical and pharmacokinetic studies .

Properties

IUPAC Name

[1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJIACWOAYWEZ-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

26 g of Benzoic acid are dissolved, while heating, in 50 cc of hexamethylphosphoric acid triamide and 3.5 g of 1-tert.butylamino-3-(2-methyl-indole-4-yloxy)-2-propanol are added. After cooling, 3.0 g of benzoic acid anhydride are added and stirring is effected for 20 hours at room temperature. The resulting clear, yellow solution is poured onto ice, 0.5 liters of ether are added and stirring is effected for 2 hours. After making the liquid alkaline with concentrated ammonia, the ether phase is separated, shaken out with tartaric acid, made alkaline with caustic soda solution while cooling with ice and extracted with methylene chloride. After evaporating the solvent, the residue is crystallised with 1 mol of fumaric acid from methanol and acetone. M.p. of hydrogen fumarate form: 189°-191°.
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26 g
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